丹参二醇 C

描述

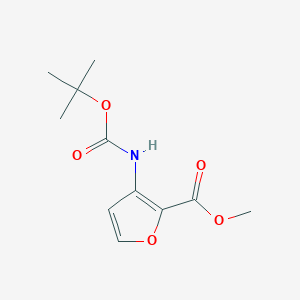

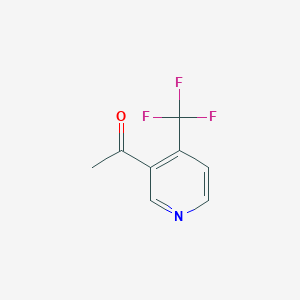

Tanshindiol C (Tan C) is a compound isolated from the root of Salvia miltiorrhiza Bge., a plant commonly used in traditional Chinese medicine for treating cardiovascular diseases. It has been studied for its role in inhibiting macrophage foam cell formation, a key event in the development of atherosclerosis. Tan C activates Nrf2 and Sirt1, which in turn activate the transcription of the antioxidant peroxiredoxin 1 (Prdx1). Prdx1 upregulates ABCA1 expression and reduces intracellular lipid accumulation, suggesting that Tan C may protect against atherosclerosis through the Prdx1/ABCA1 signaling pathway .

Synthesis Analysis

The biosynthesis of tanshinones, including Tan C, involves the MEP/DOXP pathway with key enzymes such as mCPS establishing their molecular scaffolds and stereospecificity. The unique structural characteristics of tanshinones have attracted the interest of synthetic chemists, leading to various total syntheses of these compounds. Notable chemists in this field include R. H. Thomson, H. Kakisawa, R. L. Danheiser, Y. Inouye, and J. K. Snyder .

Molecular Structure Analysis

Tanshinones are abietane diterpenes with a norditerpenoid quinone structure. The molecular structure of tanshinones, including Tan C, features a cyclohexa-1,4-diene arrangement in the distal ring, which is crucial for the subsequent aromatization and hydroxylation processes leading to the formation of tanshinones .

Chemical Reactions Analysis

The chemical reactions involved in tanshinone biosynthesis include the cyclization of geranylgeranyl diphosphate to form miltiradiene, followed by a series of oxidation and rearrangement reactions leading to various tanshinones. The stereochemical insights into these reactions have been provided by functional genomics approaches, identifying the relevant diterpene synthases .

Physical and Chemical Properties Analysis

The physical and chemical properties of tanshinones, including Tan C, are closely related to their therapeutic potential. The separation of tanshinones from Salvia miltiorrhiza has been achieved using novel multi-channel multi-dimensional counter-current chromatography (CCC), which offers increased resolution and peak capacity, reducing solvent consumption and increasing sample throughput .

Relevant Case Studies

Case studies have demonstrated the antitumor activity of tanshinones in various cell and animal models. Neo-tanshinlactone, a tanshinone analog, has shown potent and selective activity against breast cancer . Additionally, metabolic engineering of the tanshinone biosynthetic pathway in Salvia miltiorrhiza hairy root cultures has successfully enhanced tanshinone accumulation and antioxidant activity, providing a promising method for increasing the production of these compounds .

科学研究应用

心血管治疗

丹参及其丹参酮衍生物在心血管治疗中显示出希望。丹参酮 IIA 是一种密切相关的化合物,因其心血管保护作用而被广泛研究。它已显示出预防血管疾病的潜力,特别是动脉粥样硬化和心肌梗死、缺血/再灌注损伤、心律失常、心脏肥大和纤维化等心脏疾病。其作用机制包括抗氧化和抗炎活性,表明丹参的各种成分之间具有潜在的协同作用,包括丹参酮衍生物,如丹参二醇 C (Li、Xu 和 Liu,2018)。

神经保护和抗炎作用

丹参酮衍生物也因其神经保护和抗炎作用而被探索。丹参酮 IIA 磺酸钠是另一种衍生物,已被批准用于治疗心血管疾病,并显示出多种药理活性,包括抗氧化、抗炎和抗凋亡作用。其神经保护特性表明this compound 也可能对神经系统具有类似的有益作用 (Zhou 等人,2019)。

抗癌潜力

丹参及其丹参酮成分的抗癌潜力已在各种研究中得到强调。丹参酮已显示出对不同器官部位癌症的抑制活性,包括前列腺癌、乳腺癌和肝癌。这些化合物调节各种分子靶点和信号通路,表明丹参酮和this compound 影响了复杂的生物网络 (Wu 等人,2016)。

药代动力学和药物开发

对丹参酮衍生物的研究还包括药代动力学和药物开发方面。配方和化学修饰方面的创新旨在提高这些化合物的溶解度、生物利用度和治疗效果,这可能也与this compound 相关 (Tian 和 Wu,2013)。

作用机制

Target of Action

Tanshindiol C primarily targets EZH2 (Histone Methyltransferase) , Nrf2 , and Sirtuin 1 (Sirt1) in macrophages . It also interacts with c-MYC , a protein involved in cell cycle regulation, apoptosis, and cellular transformation .

Mode of Action

Tanshindiol C acts as a S-adenosylmethionine-competitive inhibitor of EZH2, with an IC50 of 0.55 μM for inhibiting the methyltransferase activity . It also acts as an activator of both Nrf2 and Sirt1 in macrophages . In the context of non-small cell lung cancer (NSCLC), Tanshindiol C has been shown to modulate the expression of miR-491-3p, which in turn represses c-MYC protein expression by directly binding with the 3’-UTR of c-MYC .

Biochemical Pathways

Tanshindiol C affects the Prdx1/ABCA1 signaling pathway . It activates Nrf2 and Sirt1, which synergistically activate the transcription of the antioxidant peroxiredoxin 1 (Prdx1) . Prdx1 upregulates the expression of the adenosine triphosphate-binding cassette (ABC) transporter A1 (ABCA1), which decreases intracellular lipid accumulation .

Pharmacokinetics

It is known that tanshindiol c is isolated from the root of salvia miltiorrhiza bge , a traditional Chinese medicine used for the treatment of several cardiovascular diseases

Result of Action

Tanshindiol C exhibits anti-proliferative and pro-apoptotic activity in A549 and H358 cells . It increases the expression of miR-491-3p and decreases the expression of c-MYC in these cells . Overexpression of miR-491-3p represses c-MYC protein expression, leading to growth inhibition and apoptosis .

Action Environment

It is known that tanshindiol c is derived from a plant source, suggesting that its production and availability may be influenced by environmental conditions affecting the growth of the salvia miltiorrhiza bge plant

未来方向

生化分析

Biochemical Properties

Tanshindiol C plays a crucial role in various biochemical reactions. It is known to interact with several key enzymes and proteins, influencing their activity and function. One of the primary interactions of Tanshindiol C is with the enzyme enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. Tanshindiol C acts as a competitive inhibitor of EZH2, with an inhibitory concentration (IC50) of 0.55 micromolar . This inhibition leads to a decrease in histone methylation, which can affect gene expression and cellular processes. Additionally, Tanshindiol C activates nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (Sirt1) in macrophages, enhancing their protective functions .

Cellular Effects

Tanshindiol C exerts significant effects on various cell types and cellular processes. In cancer cells, particularly non-small cell lung cancer cells, Tanshindiol C has been shown to inhibit proliferation and induce apoptosis . This compound modulates the expression of microRNA-491-3p, which in turn downregulates the oncogene c-MYC, leading to reduced cell growth and increased cell death . Tanshindiol C also influences cell signaling pathways, such as the Prdx1/ABCA1 pathway in macrophages, protecting them from oxidative stress-induced damage . Furthermore, Tanshindiol C affects gene expression by altering histone methylation patterns, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Tanshindiol C involves several key interactions at the molecular level. As a competitive inhibitor of EZH2, Tanshindiol C binds to the enzyme’s active site, preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression. Additionally, Tanshindiol C activates Nrf2 by promoting its nuclear translocation and binding to antioxidant response elements in the DNA, resulting in the upregulation of protective genes . Tanshindiol C also activates Sirtuin 1, a deacetylase enzyme, which further enhances cellular stress responses and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tanshindiol C have been observed to change over time. Studies have shown that Tanshindiol C remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Tanshindiol C in cell culture models has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the activation of Nrf2 and Sirtuin 1 by Tanshindiol C persists over time, providing continuous protection against oxidative stress and other cellular insults .

Dosage Effects in Animal Models

The effects of Tanshindiol C vary with different dosages in animal models. At lower doses, Tanshindiol C has been shown to exert protective effects without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcomes, such as inhibition of tumor growth or protection against oxidative stress .

Metabolic Pathways

Tanshindiol C is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by Tanshindiol C is the histone methylation pathway, where it inhibits the activity of EZH2 . This inhibition affects the methylation status of histone proteins, leading to changes in gene expression and cellular function. Tanshindiol C also interacts with the Nrf2 pathway, enhancing the expression of antioxidant genes and protecting cells from oxidative damage . Additionally, Tanshindiol C influences the activity of Sirtuin 1, which plays a role in cellular metabolism and stress responses .

Transport and Distribution

Within cells and tissues, Tanshindiol C is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Tanshindiol C has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of Tanshindiol C within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Tanshindiol C plays a critical role in its activity and function. Tanshindiol C is known to localize to the nucleus, where it interacts with chromatin and influences gene expression . It also accumulates in mitochondria, where it may impact cellular metabolism and energy production . The localization of Tanshindiol C is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments .

属性

IUPAC Name |

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-KZULUSFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914287 | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97465-71-9, 96839-30-4 | |

| Record name | Tanshindiol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Przewaquinone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)